![molecular formula C13H22N4O B2658429 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 301668-79-1](/img/structure/B2658429.png)
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The compound you mentioned contains an imidazole ring, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The structure of imidazole derivatives can be solved by direct methods using software like SHELXS-97 and refined by full-matrix least-squares techniques .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial properties. Researchers have investigated their potential as novel agents against bacterial infections, including drug-resistant strains. These compounds may serve as valuable leads for developing new antibiotics .
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZXZMTZVQHNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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